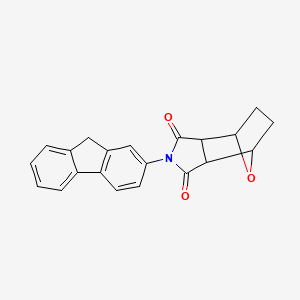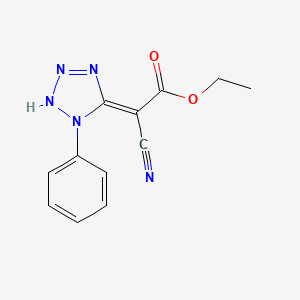![molecular formula C25H21N3O B11499120 [2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11499120.png)
[2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine
In medicine, benzimidazole derivatives, including this compound, are investigated for their therapeutic potential. They have shown efficacy in treating infections, cancer, and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial cell division by targeting proteins like FtsZ . In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
4-Methylbenzimidazole: Studied for its anticancer potential.
Uniqueness
What sets 2-Methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone apart is its unique combination of functional groups, which enhances its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H21N3O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21N3O/c1-16-9-8-12-19(15-16)23-22(24(29)18-10-4-3-5-11-18)17(2)26-25-27-20-13-6-7-14-21(20)28(23)25/h3-15,23H,1-2H3,(H,26,27) |
InChI Key |
GLOXFZMAFBALMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11499037.png)

![2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate](/img/structure/B11499046.png)
![2-(1-Benzyl-5-oxo-3-{[4-(2-oxopyrrolidin-1-YL)phenyl]methyl}-2-sulfanylideneimidazolidin-4-YL)-N-(4-fluorophenyl)acetamide](/img/structure/B11499063.png)
![{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11499075.png)
![Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate](/img/structure/B11499078.png)
![Chromen-2-one, 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B11499080.png)
![N-{3-[(E)-2-(4-Pyridinyl)vinyl]phenyl}dibenzo[B,D]furan-4-carboxamide](/img/structure/B11499094.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-phenylethyl)benzamide](/img/structure/B11499095.png)
![11-(4-fluorophenyl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11499099.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11499102.png)
![3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11499118.png)
![Acetic acid, 2-[[8-(1H-1,2,3,4-tetrazol-1-yl)-2-naphthalenyl]oxy]-, methyl ester](/img/structure/B11499124.png)

